Potassium D-arabinonate

Description

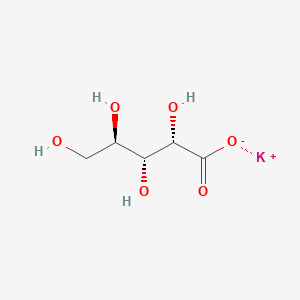

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;(2S,3R,4R)-2,3,4,5-tetrahydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O6.K/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/q;+1/p-1/t2-,3-,4+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMKJRYJAZFMNP-PSRPMNHMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)[O-])O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9KO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884849 | |

| Record name | D-Arabinonic acid, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15770-22-6 | |

| Record name | D-Arabinonic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015770226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Arabinonic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Arabinonic acid, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium D-arabinonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Derivatization of Potassium D Arabinonate

Established Synthetic Routes to Potassium D-Arabinonate

The synthesis of this compound can be achieved through several methods, primarily involving the oxidation of D-glucose or the neutralization of D-arabinonic acid.

Oxidation of D-Glucose Precursors

A primary route for the production of this compound involves the oxidative cleavage of D-glucose. This process can be accomplished through various oxidative systems.

The oxidation of D-glucose using oxygen in an alkaline medium is a common method for producing D-arabinonate. nih.gov In this reaction, D-glucose is treated with oxygen in the presence of a strong base like potassium hydroxide (B78521) (KOH). ijacskros.com This process leads to the formation of this compound, which can precipitate from the reaction mixture and be isolated. ijacskros.com For instance, bubbling oxygen through a solution of D-glucose and potassium hydroxide in a methanol-water mixture at room temperature for an extended period can yield this compound as a white solid. ijacskros.com The reaction's selectivity can be influenced by factors such as temperature and oxygen pressure. nih.gov

To enhance the efficiency and selectivity of the oxidation of D-glucose, various catalytic systems have been developed.

One notable approach is the use of an anthraquinone-2-sulfonate (AMS) and hydrogen peroxide (H₂O₂) system in an alkaline solution. This method, an improvement on the Spengler-Pfannenstiel oxidation, has been shown to oxidize D-glucose to D-arabinonate with a high selectivity of 98%. nih.govtue.nl The addition of catalytic amounts of AMS and H₂O₂ significantly improves the selectivity of the oxidative degradation of carbohydrates. nih.gov This catalytic system allows for the reaction to be carried out at higher temperatures (293 to 323 K), reducing the reaction time from 50 hours to 1.5 hours for near-complete conversion. nih.gov The reaction product, this compound, can be isolated from the reaction mixture by neutralization and subsequent precipitation with ethanol, achieving isolated yields of up to 85 mol%. tue.nl

Another area of catalytic oxidation involves the use of transition metal catalysts. For example, the kinetics of the catalytic oxidation of D-glucose by potassium heptaoxodichromate (VI) in an alkaline buffer in the presence of Fe(III) have been investigated. interesjournals.org This study demonstrated that the rate of oxidation increases with an increase in substrate and oxidant concentration, temperature, ionic strength, and pH of the reaction medium. interesjournals.org

The following table summarizes the key findings from different catalytic oxidation approaches for D-glucose to D-arabinonate:

| Catalyst System | Oxidant | Selectivity for D-arabinonate | Key Findings |

| Anthraquinone-2-sulfonate (AMS) / H₂O₂ | Oxygen/H₂O₂ | 98% nih.govtue.nl | Increased selectivity and reduced reaction time compared to non-catalyzed oxidation. nih.gov |

| Fe(III) | Potassium heptaoxodichromate (VI) | Not specified | The reaction rate is dependent on reactant concentrations, temperature, ionic strength, and pH. interesjournals.org |

Preparation from D-Arabinonic Acid

This compound can be straightforwardly prepared by neutralizing D-arabinonic acid with a potassium base, such as potassium hydroxide or potassium carbonate. This acid-base reaction results in the formation of the potassium salt and water. The resulting this compound can then be isolated by crystallization. google.com This method is particularly useful when D-arabinonic acid is already available as a starting material.

Decarboxylation Pathways for D-Arabinonic Acid Generation

D-arabinonic acid, the precursor for this compound, can be generated through the decarboxylation of hexonic acids. For instance, D-gluconic acid can be decarboxylated to form D-arabinose, which can then be oxidized to D-arabinonic acid. google.com One method involves the oxidation of D-glucose to D-arabino-2-hexulosonic acid, followed by decarboxylation with hydrogen peroxide to yield D-arabinonic acid. google.com

Chemical Transformations Involving this compound

This compound serves as a versatile starting material for the synthesis of other important compounds.

A significant transformation is its conversion to D-arabinono-1,4-lactone . This is typically achieved by treating this compound with a strong acid, such as hydrochloric acid (HCl), in an alcohol solvent like isopropyl alcohol. ijacskros.comresearchgate.net The acidification protonates the carboxylate group, leading to the free D-arabinonic acid, which then undergoes intramolecular esterification (lactonization) to form the stable five-membered ring of the γ-lactone. ijacskros.com This lactone is a key intermediate in the synthesis of various biologically active molecules. ijacskros.com

Furthermore, D-arabinonic acid itself, which can be readily obtained from its potassium salt, is a precursor in various synthetic sequences. For example, in the synthesis of labeled compounds, D-arabinonic-2-¹⁴C has been prepared as part of a multi-step synthesis starting from D-erythrose-1-¹⁴C. nih.govnist.gov

Lactonization to D-Arabinono-1,4-lactone

The conversion of D-arabinonic acid, and by extension its potassium salt, into D-arabinono-1,4-lactone is a fundamental transformation. This intramolecular esterification, or lactonization, results in a stable five-membered ring structure. This lactone is a significant molecule in its own right, primarily due to its role as a precursor in the biosynthesis of L-ascorbic acid (Vitamin C) and D-erythroascorbic acid.

D-arabinono-1,4-lactone is a substrate for the enzyme D-arabinono-1,4-lactone oxidase, which catalyzes its oxidation to dehydro-D-arabinono-1,4-lactone. This reaction is a key step in the biosynthetic pathway of D-erythroascorbic acid, an important antioxidant found in some fungi and protists.

Derivatization for Subsequent Chemical Syntheses

The rich functionality of this compound allows for its derivatization into a variety of intermediates crucial for the synthesis of more complex molecules.

Generation of Deoxy Sugars

Deoxy sugars, carbohydrates in which a hydroxyl group has been replaced by a hydrogen atom, are components of many biologically active natural products. D-arabinonic acid, derived from this compound, can serve as a starting point for the synthesis of deoxy sugars. For instance, D-arabinose can be converted into 3-deoxy-D-xylose derivatives, a process that proceeds through the corresponding arabinonic acid. These transformations often involve selective protection and deoxygenation reactions at specific carbon atoms of the sugar backbone.

Intermediates in Complex Molecule Synthesis (e.g., "Statins")

The chiral pool, which includes carbohydrates and their derivatives like D-arabinonic acid, provides enantiomerically pure starting materials for the synthesis of complex chiral molecules such as statins. Statins are a class of lipid-lowering medications that act by inhibiting the enzyme HMG-CoA reductase. A key structural feature of many statins is a dihydroxy acid side chain.

While direct synthesis of statin side chains from this compound is not extensively documented in mainstream literature, its potential as a chiral precursor is significant. Chemoenzymatic methods are prominent in the synthesis of these side chains, often employing enzymes like deoxyribose-5-phosphate aldolase (B8822740) (DERA) to construct the chiral core. mdpi.comresearchgate.net The stereochemical information embedded in D-arabinonic acid makes it a theoretically attractive starting material for the stereoselective synthesis of the dihydroxyheptanoate side chain characteristic of many statins. researchgate.netnih.govnih.gov

Formation of Erythrose and Erythritol Precursors

D-arabinonic acid is a direct precursor to D-erythrose, a four-carbon aldose. The classic method for this conversion is the Ruff degradation. In this process, the calcium salt of D-arabinonic acid is treated with hydrogen peroxide and a ferrous sulfate (B86663) catalyst. This oxidative decarboxylation removes the carboxyl group as carbon dioxide, shortening the carbon chain by one and yielding D-erythrose. byjus.comwikipedia.org

Ruff Degradation of D-Arabinonate to D-Erythrose

| Reactant | Reagents | Product |

| Calcium D-arabinonate | Hydrogen Peroxide (H₂O₂), Ferrous Sulfate (FeSO₄) | D-Erythrose |

D-erythrose can then be readily reduced to erythritol, a four-carbon sugar alcohol used as a food additive and sugar substitute.

Synthesis of Butanetriol Precursors

1,2,4-Butanetriol (B146131) is a valuable chemical intermediate, notably as a precursor for the energetic material 1,2,4-butanetriol trinitrate (BTTN). researchgate.netnih.govnih.gov Bio-based routes for the synthesis of 1,2,4-butanetriol have been developed using D-arabinose as a starting material. These biosynthetic pathways proceed through D-arabinonic acid as a key intermediate. researchgate.netnih.govnih.govmdpi.comresearchgate.net

In engineered microbial systems, such as E. coli, D-arabinose is first oxidized to D-arabinonic acid. researchgate.netnih.govnih.gov Subsequently, a series of enzymatic steps, including dehydration, decarboxylation, and reduction, convert D-arabinonic acid into 1,2,4-butanetriol. researchgate.netnih.govnih.gov

Biosynthetic Pathway from D-Arabinose to 1,2,4-Butanetriol

| Step | Precursor | Enzyme(s) | Product |

| 1 | D-Arabinose | D-arabinose dehydrogenase | D-arabinonic acid |

| 2 | D-arabinonic acid | D-arabinonate dehydratase | 2-keto-3-deoxy-D-arabinonate |

| 3 | 2-keto-3-deoxy-D-arabinonate | 2-keto acid decarboxylase | 3,4-dihydroxybutanal |

| 4 | 3,4-dihydroxybutanal | Aldehyde reductase | 1,2,4-Butanetriol |

Reactions with Halogenating Agents

The carboxylic acid functionality of D-arabinonic acid can undergo reactions with various halogenating agents to produce acyl halides. These acyl halides are highly reactive intermediates that can be further transformed into other functional groups.

A common method for converting carboxylic acids to acyl chlorides is the reaction with thionyl chloride (SOCl₂). alfa-chemistry.comorganic-chemistry.orgtestbook.comyoutube.comnih.gov This reaction would convert D-arabinonic acid (likely with its hydroxyl groups protected) into the corresponding D-arabinonoyl chloride.

Another relevant reaction is the Hunsdiecker reaction, which involves the reaction of a silver salt of a carboxylic acid with a halogen, typically bromine. byjus.comwikipedia.org This reaction results in a decarboxylative halogenation, yielding an alkyl halide with one less carbon atom. Applying this to the silver salt of D-arabinonic acid would be expected to produce a 1-bromo-1-deoxytetritol.

Furthermore, the Hell-Volhard-Zelinsky (HVZ) reaction allows for the α-halogenation of carboxylic acids. This reaction, typically using bromine and a catalytic amount of phosphorus tribromide, would introduce a bromine atom at the C2 position of D-arabinonic acid.

Biosynthesis and Metabolic Pathways of D Arabinonate

Specific Organisms and Their D-Arabinonate Metabolism

The utilization of D-arabinonate and the prevalence of the Weimberg and Dahms pathways vary among different microorganisms.

| Organism | Pathway(s) for D-Arabinonate Metabolism | Key Enzymes | References |

| Pseudomonas saccharophila | Weimberg Pathway | L-2-keto-3-deoxyarabonate dehydratase | wikipedia.orgnih.gov |

| Escherichia coli | A pathway involving isomerization to D-ribulose and subsequent phosphorylation. | L-fucose isomerase, L-fuculokinase, L-fuculose-1-phosphate aldolase (B8822740) (with activity on D-arabinose and its derivatives) | nih.govnih.gov |

| Sulfolobus solfataricus | Can convert 2-keto-3-deoxy-d-arabinonate to 2-oxoglutarate. | KD-arabinonate dehydratase, 2,5-dioxopentanoate (B1259413) dehydrogenase | nih.gov |

| Caulobacter crescentus | Weimberg Pathway | Xylose dehydrogenase (potentially active with arabinose), Xylonate dehydratase, 2-keto-3-deoxy-xylonate dehydratase | mdpi.com |

| Rhizobium leguminosarum | L-arabinonate dehydratase activity identified. | L-arabinonate dehydratase | nih.gov |

Table 1. Examples of Microorganisms and their D-Arabinonate Metabolism. This table provides a summary of some microorganisms known to metabolize D-arabinonate and the metabolic pathways they employ.

For instance, Pseudomonas saccharophila is known to metabolize L-arabinose via a pathway that involves the formation of L-2-keto-3-deoxyarabonate, a stereoisomer of the D-form. wikipedia.orgnih.gov In Escherichia coli, the metabolism of D-arabinose can proceed through a pathway where it is isomerized to D-ribulose, which is then phosphorylated. nih.govnih.gov The hyperthermophilic archaeon Sulfolobus solfataricus is capable of converting 2-keto-3-deoxy-d-arabinonate to 2-oxoglutarate. nih.gov Caulobacter crescentus utilizes the Weimberg pathway to metabolize xylose and likely arabinose as well. mdpi.com Research on Rhizobium leguminosarum has characterized an L-arabinonate dehydratase, indicating its role in pentose (B10789219) metabolism. nih.gov

Specific Organisms and Their D-Arabinonate Metabolism

Sulfolobus solfataricus and Sulfolobus acidocaldarius Catabolism

The hyperthermophilic archaea Sulfolobus solfataricus and Sulfolobus acidocaldarius are capable of utilizing a variety of sugars, including pentoses like D-arabinose. nih.govfrontiersin.org In S. solfataricus, D-arabinose is catabolized through an oxidative pathway that leads to the formation of α-ketoglutarate, which can then enter the citric acid cycle. frontiersin.org This pathway involves non-phosphorylative intermediates. nih.gov

A key feature of this metabolic route is the convergence of the D-arabinose and D-xylose degradation pathways at the intermediate 2-keto-3-deoxy-D-arabinonate (D-KDA). frontiersin.org The metabolism of glucose in these organisms proceeds via a non-phosphorylative variant of the Entner-Doudoroff pathway. nih.gov While S. solfataricus can utilize D-arabinose, S. acidocaldarius cannot. frontiersin.org The catabolism in S. solfataricus involves a dehydratase specific for D-arabinonate that converts it to 2,5-dioxopentanoate, which is then further metabolized. nih.gov

Table 1: Comparison of Pentose Catabolism in Sulfolobus Species

| Feature | Sulfolobus solfataricus | Sulfolobus acidocaldarius |

| D-Arabinose Utilization | Yes frontiersin.org | No frontiersin.org |

| D-Xylose Utilization | Yes nih.gov | Yes nih.gov |

| Catabolic Pathway | Oxidative, non-phosphorylative nih.govfrontiersin.org | Oxidative, non-phosphorylative nih.gov |

| Key Intermediate | 2-keto-3-deoxy-D-arabinonate nih.gov | Not applicable for D-arabinose |

| End Product | α-ketoglutarate frontiersin.org | Not applicable for D-arabinose |

Herbaspirillum seropedicae and its L-Arabinose Metabolism

Herbaspirillum seropedicae, a nitrogen-fixing bacterium, metabolizes L-arabinose through a pathway involving non-phosphorylated intermediates to produce α-ketoglutarate. asm.orgnih.govnih.gov This pathway is inducible by L-arabinose. asm.orgnih.gov The initial step is the oxidation of L-arabinose to L-arabinono-γ-lactone by an NAD(P)+-dependent L-arabinose dehydrogenase. capes.gov.br The lactone is then hydrolyzed to L-arabinonate by a lactonase. capes.gov.br Subsequently, L-arabinonate is dehydrated to form 2-keto-3-deoxy-L-arabinonate, which is further converted to α-ketoglutarate semialdehyde and finally oxidized to α-ketoglutarate. asm.orgcapes.gov.br

Table 2: Enzymes in L-Arabinose Metabolism in Herbaspirillum seropedicae

| Enzyme | Reaction |

| L-Arabinose Dehydrogenase | L-Arabinose → L-Arabinono-γ-lactone capes.gov.br |

| L-Arabinonolactonase | L-Arabinono-γ-lactone → L-Arabinonate asm.org |

| L-Arabinonate Dehydratase | L-Arabinonate → 2-Keto-3-deoxy-L-arabinonate asm.org |

| 2-Keto-3-deoxy-L-arabinonate Dehydratase | 2-Keto-3-deoxy-L-arabinonate → α-Ketoglutarate semialdehyde capes.gov.br |

| α-Ketoglutarate Semialdehyde Dehydrogenase | α-Ketoglutarate semialdehyde → α-Ketoglutarate asm.org |

Engineered Escherichia coli for D-Arabinonate-Derived Products

Escherichia coli has been metabolically engineered to produce a variety of valuable compounds. nih.gov While direct production of D-arabinonate is not the primary focus of the provided research, engineered E. coli strains are used for the synthesis of complex molecules derived from sugar precursors. For instance, strains have been developed for the production of glycosylated polyketides, which involves the engineering of pathways that synthesize TDP-sugars. nih.gov The arabinose-inducible PBAD promoter system from E. coli is a widely used tool for controlling gene expression in engineered strains. nih.govresearchgate.net This allows for the controlled production of desired products by adding L-arabinose to the culture medium. nih.gov

Gluconobacter oxydans in L-Arabinonic Acid Production

Gluconobacter oxydans is an acetic acid bacterium known for its ability to incompletely oxidize a wide range of carbohydrates, making it valuable for industrial biotransformations. researchgate.netnih.gov It can oxidize L-arabinose in the periplasm using the membrane-bound glucose dehydrogenase (GdhM) to produce L-arabinonic acid. researchgate.net In controlled fed-batch bioreactors, high titers of L-arabinonic acid can be achieved. researchgate.net The organism is known for its production of various sugar acids, including D-gluconic acid and its derivatives from D-glucose. nih.gov The oxidation of L-arabinose to L-arabinonic acid can lead to acidification of the growth medium. researchgate.net

Interconnections with Other Carbohydrate Metabolic Routes

Relationship with D-Xylonate and L-Arabinonate Pathways

The metabolic pathways of D-xylose and L-arabinose often share enzymatic steps and intermediates, particularly in non-phosphorylative oxidative pathways like the Weimberg pathway. nih.govuef.fi In these pathways, pentose sugars are first oxidized to their corresponding sugar acids (pentonates). uef.fi A key convergence point is the formation of 2-keto-3-deoxy-pentonates. researchgate.net Specifically, D-xylonate and L-arabinonate are converted by their respective dehydratases to 2-keto-3-deoxy-D-xylonate and 2-keto-3-deoxy-L-arabinonate. nih.gov These intermediates can then be further metabolized. nih.gov Some dehydratases exhibit specificity for either the D- or L-isomer, while others may have broader substrate ranges. nih.govresearchgate.net

Table 3: Key Enzymes and Intermediates in D-Xylonate and L-Arabinonate Pathways

| Pathway | Starting Sugar | Sugar Acid Intermediate | Dehydrated Intermediate | Key Enzyme |

| D-Xylose Catabolism | D-Xylose | D-Xylonate | 2-Keto-3-deoxy-D-xylonate | D-Xylonate Dehydratase nih.gov |

| L-Arabinose Catabolism | L-Arabinose | L-Arabinonate | 2-Keto-3-deoxy-L-arabinonate | L-Arabinonate Dehydratase nih.gov |

Cross-Talk with Hexose (B10828440) Catabolism Pathways

The metabolism of pentoses, such as D-arabinonate, is interconnected with hexose catabolism. In organisms like Sulfolobus solfataricus, the degradation of both pentoses and hexoses can proceed through non-phosphorylative pathways. nih.gov For example, the glucose dehydrogenase in S. solfataricus can also oxidize D-xylose and L-arabinose. nih.gov Furthermore, the final products of some pentose degradation pathways, such as pyruvate (B1213749) and α-ketoglutarate, are central metabolites that directly enter the TCA cycle, a core component of cellular respiration that also processes the products of hexose glycolysis. nih.govfrontiersin.org This integration allows the cell to efficiently utilize different carbon sources for energy production and biosynthesis. The interplay between these pathways is crucial for cellular physiology and gene expression. nih.gov

Metabolic Flux Analysis in Engineered Systems

Metabolic flux analysis (MFA) is a powerful analytical tool used to quantify the flow of metabolites through the intricate network of biochemical pathways within a cell. mdpi.com By tracking the fate of isotopically labeled substrates, such as ¹³C-labeled glucose, researchers can determine the rate of individual reactions and elucidate the distribution of carbon throughout the central metabolism. mdpi.com This quantitative insight is crucial for rational metabolic engineering, as it helps to identify rate-limiting steps, or "bottlenecks," and to devise strategies for redirecting metabolic flux towards the synthesis of a desired product, such as D-arabinonate. mdpi.com

In the context of producing D-arabinonate, a C5 sugar acid, the key metabolic routes of interest are the Pentose Phosphate (B84403) Pathway (PPP) and the Entner-Doudoroff (ED) pathway, which are responsible for the metabolism of pentose and hexose sugars. creative-proteomics.comkegg.jp The PPP is particularly significant as it directly produces the precursor ribose-5-phosphate. creative-proteomics.com

Detailed Research Findings

Research in engineered microorganisms, particularly robust chassis strains like Pseudomonas putida, provides a blueprint for understanding the metabolic shifts required for efficient sugar acid production. While specific MFA studies for D-arabinonate are not extensively published, analysis of related processes, such as gluconate production from glucose, offers valuable insights. nih.gov

In a typical wild-type Pseudomonas putida strain grown on glucose, a significant portion of the carbon is channeled through the ED pathway for energy production and biomass formation. asm.org The flux through the oxidative PPP, which generates essential NADPH and pentose precursors, is comparatively lower. nih.gov For the overproduction of a C5 sugar acid like D-arabinonate, metabolic engineering strategies would aim to increase the flux towards the PPP. This can be achieved by overexpressing key enzymes in the pathway, such as glucose-6-phosphate dehydrogenase, which catalyzes the first committed step of the oxidative PPP. nih.gov

Metabolic flux analysis allows for a quantitative comparison of the metabolic state of a wild-type organism versus a metabolically engineered strain. By measuring the distribution of ¹³C isotopes in proteinogenic amino acids and other metabolites, the relative activities of these key pathways can be calculated. nih.gov The findings from such analyses can guide further rounds of genetic modification to optimize the production host. For instance, if MFA reveals a significant flux away from the desired precursor pool into a competing pathway, that competing pathway can be downregulated or knocked out entirely.

The table below presents a hypothetical but representative dataset from a ¹³C-MFA study, comparing the central carbon metabolic fluxes of a wild-type Pseudomonas putida with an engineered strain designed for enhanced C5 sugar acid production. The fluxes are normalized to a glucose uptake rate of 100.

Interactive Data Table: Metabolic Flux Distribution in Wild-Type vs. Engineered P. putida

| Pathway/Reaction | Relative Flux (Wild-Type) | Relative Flux (Engineered for C5 Acid Production) | Role in Metabolism |

| Glucose Uptake | 100 | 100 | Substrate Input |

| Entner-Doudoroff Pathway | 85 | 50 | Primary glucose catabolism, energy |

| Pentose Phosphate Pathway (Oxidative) | 15 | 50 | NADPH and pentose precursor synthesis |

| TCA Cycle | 70 | 40 | Central energy and precursor metabolism |

| Flux to Biomass | 30 | 20 | Cell growth and maintenance |

| Flux to Target Product (C5 Acid) | <1 | 40 | Desired biosynthetic pathway |

This data is representative and compiled based on typical flux distributions found in published MFA studies on Pseudomonas species. nih.govnih.govresearchgate.net

The data illustrates a significant rerouting of carbon in the engineered strain. The flux through the ED pathway and the TCA cycle is reduced, which spares carbon for the target product. Concurrently, the flux into the oxidative Pentose Phosphate Pathway is substantially increased, providing a higher supply of the C5 precursors necessary for D-arabinonate synthesis. This redirection leads to a lower flux towards biomass, a common trade-off in metabolic engineering where resources are diverted from growth to product formation. Such quantitative analysis is instrumental in verifying the success of engineering strategies and in identifying the next targets for strain improvement. mdpi.com

Analytical Methodologies in D Arabinonate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating D-arabinonate from reactants, byproducts, and complex biological matrices. The choice of technique depends on the specific analytical goal, whether it is precise quantification or initial identification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of D-arabinonate. It offers a rapid and sensitive method for determining the concentration of the compound in samples such as fermentation broths or plasma. nih.gov The method involves injecting the sample into a column packed with a stationary phase. A liquid solvent (mobile phase) is then pumped through the column at high pressure. Components in the sample are separated based on their differential interactions with the stationary and mobile phases. For D-arabinonate, a reversed-phase C18 column is often employed. Detection is typically achieved using a refractive index detector (RID) or a UV detector if the molecule is derivatized with a UV-absorbing chromophore. The concentration of D-arabinonate is determined by comparing its peak area to that of a known standard, allowing for accurate quantification in pharmacokinetic studies and production monitoring. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful method for identifying and quantifying metabolites, including D-arabinonate, in biological samples. visionpublisher.infomdpi.com Because D-arabinonate is a non-volatile sugar acid, it requires a chemical derivatization step to increase its volatility for GC analysis. nih.gov A common procedure involves silylation, where acidic protons are replaced with trimethylsilyl (B98337) (TMS) groups, making the molecule amenable to gas chromatography. nih.gov

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. youtube.com This mass spectrum acts as a chemical fingerprint, allowing for confident identification of D-arabinonate by comparing it to spectral libraries. mdpi.com GC-MS is widely used in metabolomics to gain a comprehensive overview of the primary metabolism in organisms. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the highly sensitive and specific detection of mass spectrometry. rsc.org This "hyphenated" technique is invaluable for the rapid identification of D-arabinonate in complex mixtures, such as those from enzymatic reactions or natural product extracts, without requiring derivatization. rsc.orgresearchgate.net The LC system separates the components of the mixture, and the eluent flows directly into the mass spectrometer's ion source. lcms.cz

Electrospray ionization (ESI) is a common "soft" ionization technique used in LC-MS that allows the analysis of polar molecules like D-arabinonate while keeping them intact. researchgate.net The mass spectrometer then provides the molecular weight of the compound. For even greater confidence, tandem mass spectrometry (LC-MS/MS) can be used. In this setup, the parent ion corresponding to D-arabinonate is selected, fragmented, and the resulting daughter ions are analyzed. researchgate.net This provides structural information that confirms the identity of the product with very high specificity. researchgate.net

Table 1: Chromatographic Techniques in D-Arabinonate Research

| Technique | Principle | Application in D-Arabinonate Research | Key Features |

|---|---|---|---|

| HPLC | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Quantification of D-arabinonate in production broths and biological fluids. | High precision and accuracy for concentration measurement. |

| GC-MS | Separation of volatile compounds followed by ionization and mass-based detection. | Identification and quantification of D-arabinonate as part of metabolite profiling. | Requires derivatization; provides a chemical fingerprint for identification. |

| LC-MS | Separation of compounds in the liquid phase followed by mass-based detection. | Rapid identification and structural confirmation of D-arabinonate in complex mixtures. | No derivatization needed; high sensitivity and specificity. |

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for confirming the chemical structure of synthesized D-arabinonate and for monitoring the progress of enzymatic reactions that produce or consume it.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of chemical compounds at an atomic level. mpg.de It is used to confirm that a synthetic or biosynthetic process has successfully produced D-arabinonate. Techniques like 1H NMR and 13C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen and carbon atoms within the molecule. youtube.com

In a typical ¹H NMR spectrum of D-arabinonate, the chemical shifts and coupling constants of the proton signals reveal the arrangement of the hydroxyl and carboxyl groups along the carbon chain. rsc.org This data is critical for distinguishing D-arabinonate from its isomers. Advanced 2D NMR techniques, such as COSY and HMBC, can further establish the connectivity between atoms, providing definitive proof of the compound's structure. nih.gov

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used, simple, and rapid method for monitoring enzyme activity. youtube.com While D-arabinonate itself does not have a strong chromophore for direct detection in the UV-Vis range, its formation or consumption can be measured using a coupled enzyme assay. nih.gov

In such an assay, the activity of an enzyme that produces D-arabinonate is linked to a second, "coupling" enzyme. This second enzyme uses D-arabinonate as a substrate in a reaction that involves a co-factor like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺). The reduction of NAD(P)⁺ to NAD(P)H is accompanied by a distinct increase in absorbance at a wavelength of 340 nm. By monitoring this change in absorbance over time, the rate of the primary enzymatic reaction that produces D-arabinonate can be accurately determined. researchtrends.netnih.gov This method is crucial for characterizing the kinetics of newly discovered or engineered enzymes involved in D-arabinonate metabolism. nih.gov

Table 2: Spectroscopic Methods in D-Arabinonate Research

| Technique | Principle | Application in D-Arabinonate Research | Key Features |

|---|---|---|---|

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to reveal molecular structure. | Unambiguous confirmation of the chemical structure and stereochemistry of D-arabinonate. | Provides detailed atomic-level structural information. |

| UV-Vis Spectrophotometry | Measures the absorption of UV or visible light by a sample. | Indirectly measures enzyme activity in D-arabinonate-related pathways via coupled assays. | Simple, rapid, and cost-effective for reaction monitoring. |

Enzyme Activity Assays

Measuring the activity of enzymes that metabolize D-arabinonate is fundamental to understanding its biochemical pathway. Spectrophotometric assays, which measure the change in light absorbance as a reaction proceeds, are commonly employed due to their convenience and suitability for high-throughput screening.

In a coupled-enzyme assay, the product of the primary enzymatic reaction is used as a substrate by a second, "coupling" enzyme. This second reaction, or a subsequent one in a cascade, must result in a measurable change in absorbance. This approach is particularly useful when the primary reaction does not involve a chromophoric substrate or product.

The metabolic pathway of D-arabinonate in some bacteria involves the enzyme D-arabinonate dehydratase (EC 4.2.1.5), which catalyzes the dehydration of D-arabinonate to 2-dehydro-3-deoxy-D-arabinonate. ontosight.ai This product is then acted upon by 2-dehydro-3-deoxy-D-arabinonate dehydratase (EC 4.2.1.141), forming 2,5-dioxopentanoate (B1259413). creative-enzymes.comcreative-enzymes.com A subsequent enzyme, 2,5-dioxopentanoate dehydrogenase (EC 1.2.1.133), oxidizes this product to 2-oxoglutarate semialdehyde, a reaction that utilizes NAD⁺ as a cofactor and reduces it to NADH. uniprot.org

The activity of D-arabinonate dehydratase can be determined by coupling its reaction to these subsequent enzymes. By adding purified 2-dehydro-3-deoxy-D-arabinonate dehydratase, 2,5-dioxopentanoate dehydrogenase, and NAD⁺ to the reaction mixture containing D-arabinonate and the primary enzyme, the rate of D-arabinonate conversion can be measured by monitoring the increase in NADH absorbance at 340 nm. The rate of NADH production is directly proportional to the activity of the primary enzyme, D-arabinonate dehydratase, provided it is the rate-limiting step in the cascade. This principle has been successfully applied to assay other enzymes, such as succinate (B1194679) dehydrogenase. nih.gov

| Component | Function in Coupled Assay for D-Arabinonate Dehydratase |

| Potassium D-arabinonate | Substrate for the primary enzyme. |

| D-arabinonate dehydratase | Primary enzyme; its activity is being measured. |

| 2-dehydro-3-deoxy-D-arabinonate dehydratase | First coupling enzyme. |

| 2,5-dioxopentanoate dehydrogenase | Second coupling enzyme; produces the spectrophotometric signal. |

| NAD⁺ | Cofactor for the second coupling enzyme. |

| NADH | Product that is monitored by absorbance at 340 nm. |

Discontinuous assays, also known as fixed-time assays, involve stopping the enzymatic reaction at specific time points. The quantity of product formed or substrate consumed is then measured using a separate analytical method. This approach is necessary when a continuous spectrophotometric assay is not feasible.

For D-arabinonate dehydratase, a discontinuous assay can be performed by incubating the enzyme with this compound for a set period. The reaction is then terminated, often by adding acid or heat to denature the enzyme. The concentration of the product, 2-dehydro-3-deoxy-D-arabinonate, or subsequent metabolites, can then be quantified.

High-Performance Liquid Chromatography (HPLC) is a common method for this quantification. nih.gov A sample of the stopped reaction mixture is injected into the HPLC system, which separates the product from the remaining substrate and other components. The amount of product is determined by measuring the area of its corresponding peak detected by UV-absorbance or other means. By taking samples at multiple time points, a progress curve can be generated to determine the initial reaction rate. Research on the related enzyme 2-keto-3-deoxy-L-arabinonate dehydratase has demonstrated the utility of HPLC to monitor the conversion of the substrate to its product, achieving >99% conversion in overnight reactions. nih.gov

Radiochemical Trace Analysis in Pathway Studies

Radiochemical trace analysis is a highly sensitive technique used to elucidate metabolic pathways by tracking the fate of radioactively labeled molecules. By introducing a compound containing a radioactive isotope (e.g., ¹⁴C or ³H) into a biological system, researchers can follow the path of the radiolabel as it is incorporated into downstream metabolites. nih.govnih.gov

To study the metabolism of D-arabinonate, one could use D-arabinonate labeled with Carbon-14 ([¹⁴C]D-arabinonate). This tracer would be administered to cells or an organism, which would then be allowed to metabolize it for a period of time. Subsequently, cellular components are extracted and fractionated, typically using chromatographic techniques like HPLC or thin-layer chromatography (TLC). The radioactivity in each fraction is then measured using a scintillation counter or visualized by autoradiography.

This method can reveal the direct products of D-arabinonate metabolism and trace its carbon skeleton into central metabolic pathways. For example, studies using [¹⁴C]glucose in Mycobacterium smegmatis have been used to investigate the biosynthesis of the D-arabinose components of its cell wall. nih.gov By analyzing the distribution of the ¹⁴C label in the isolated arabinose, researchers concluded that the pathway did not involve the loss of carbon 1 (as in the pentose (B10789219) phosphate pathway) or carbon 6 (as in the uronic acid pathway), suggesting an alternative route. nih.gov Similarly, the metabolism of ¹⁴C-labeled L-arabinose has been studied in gut microbiota to understand its utilization and impact on the microbial community. nih.gov These studies serve as a blueprint for how radiolabeled D-arabinonate could be used to definitively map its metabolic fate.

Broader Biological and Biotechnological Research Applications

D-Arabinonate as a Target or Intermediate in Metabolic Engineering

Metabolic engineering leverages the modification of cellular pathways to enhance the production of desired chemicals. D-arabinonate has emerged as a significant intermediate in strategies aimed at converting renewable biomass into valuable products.

Biosynthesis of Value-Added Chemicals from Biomass-Derived Sugars

The conversion of lignocellulosic biomass, a vast and renewable resource, into fuels and chemicals is a primary goal of modern biotechnology. This biomass is rich in pentose (B10789219) sugars like D-xylose and L-arabinose. D-arabinonate is a key intermediate in engineered non-phosphorylative metabolic pathways that process these sugars. nih.govnih.gov In these pathways, sugars like D-arabinose are first oxidized to their corresponding sugar acids (aldonates), such as D-arabinonate. nih.gov

This approach is part of a broader strategy to identify and produce "top value-added chemicals from biomass." nih.govbiocyc.org These building block chemicals, derived from sugars, can be converted into a wide array of high-value products. biocyc.org For instance, research has explored the Weimberg pathway, a bacterial route that catabolizes pentoses like D-xylose and L-arabinose, as a platform for producing chemicals. nih.gov Furthermore, engineered enzymatic systems have been developed to produce arabinofuranosyl nucleotide analogues, which have applications as antiviral and antitumor drugs, by isomerizing the ribose part of nucleosides to arabinose, showcasing the potential for creating high-value therapeutics from sugar intermediates. nih.gov The ultimate goal is to integrate the production of such chemicals into biorefineries, enhancing economic viability and providing sustainable alternatives to petroleum-based products. nih.gov

Enzyme Discovery and Biocatalysis

The study of D-arabinonate metabolism has led to the discovery and characterization of novel enzymes with significant potential for biocatalysis. Biocatalysis uses enzymes to perform chemical transformations, often with high specificity and under mild conditions. A key area of discovery has been in non-phosphorylative pathways, which differ from the classical, well-understood phosphorylative routes like glycolysis. nih.gov

In the bacterium Herbaspirillum huttiense, researchers have identified novel iron-dependent sugar acid dehydratases that are capable of acting on D-arabinonate. nih.gov These enzymes are crucial as they perform a key dehydration step in the metabolic pathway. Another important enzyme is D-arabinonolactonase, a hydrolase that converts D-arabinono-1,4-lactone into D-arabinonate. The characterization of these enzymes expands the toolbox available for synthetic biology and industrial chemistry. For example, 2-keto-3-deoxy-D-xylonate dehydratase (D-KdpD), an enzyme from the Weimberg pathway that acts on a downstream product of D-arabinonate metabolism, has been characterized in detail to improve the biotransformation of hemicellulose sugars. nih.gov The ongoing discovery of such enzymes is accelerated by computational tools and machine learning, which help to predict and identify novel biocatalysts from genomic data.

Table 1: Key Enzymes in D-arabinonate Metabolism

| Enzyme Name | EC Number | Reaction | Source Organism Example |

|---|---|---|---|

| D-arabinonolactonase | 3.1.1.30 | D-arabinono-1,4-lactone + H₂O → D-arabinonate | Unavailable in sources |

| D-arabinonate dehydratase | 4.2.1.n.a. | D-arabinonate → 2-dehydro-3-deoxy-D-arabinonate + H₂O | Herbaspirillum huttiense nih.gov |

| L-arabinonate dehydratase | 4.2.1.25 | L-arabinonate → 2-dehydro-3-deoxy-L-arabinonate + H₂O | Rhizobium leguminosarum |

Role in Plant and Microbial Metabolism Research

D-arabinonate plays a distinct role in the metabolic strategies of various microorganisms, while its function in plants is less understood.

In microbes, D-arabinonate is a central intermediate in alternative carbohydrate catabolic pathways. Some bacteria and archaea utilize non-phosphorylative pathways to break down pentose sugars. nih.gov For example, Herbaspirillum huttiense can use D-arabinonate as its sole carbon source. nih.gov It employs a promiscuous sugar acid dehydratase that allows it to metabolize several different sugar acids, an efficient strategy that reduces the number of required genes. nih.gov This pathway ultimately converts the sugar acid into central metabolites like pyruvate (B1213749) and α-ketoglutarate. nih.gov Similarly, certain archaea possess D-arabinonate/D-xylonate aldolases, indicating that this metabolic capability is present across different domains of life.

In contrast, the role of free D-arabinonate in plant metabolism is not well-documented. Plant metabolic research has largely focused on L-arabinose, a major component of cell wall polysaccharides such as pectin (B1162225) and arabinogalactan-proteins. The biosynthesis and metabolism of L-arabinose-containing molecules are well-studied, but this does not provide direct evidence for a significant metabolic pool or pathway involving free D-arabinonate in plants.

Table 2: Examples of Microorganisms in D-arabinonate Metabolism Research

| Microorganism | Metabolic Context | Key Finding |

|---|---|---|

| Herbaspirillum huttiense | Catabolism of pentose sugars | Utilizes a non-phosphorylative pathway with a novel D-arabinonate dehydratase. nih.gov |

| Escherichia coli | Engineered metabolic pathways | Used as a host for heterologous expression of enzymes from the Weimberg pathway for chemical synthesis. nih.gov |

| Archaea (general) | Carbohydrate metabolism | Possess D-arabinonate/D-xylonate aldolases as part of their unique metabolic pathways. |

Investigation of Carbohydrate Catabolic Pathway Evolution

The study of metabolic pathways involving D-arabinonate provides valuable insights into the evolution of carbohydrate catabolism. The existence of diverse strategies for breaking down sugars highlights the metabolic adaptability of life.

The most common and well-known pathway for glucose breakdown is glycolysis, a phosphorylative pathway considered to be ancient and universal. However, the discovery of non-phosphorylative pathways, such as those that metabolize D-arabinonate, reveals an alternative evolutionary trajectory. nih.gov These pathways bypass the typical phosphorylation steps seen in glycolysis, converting sugars directly to sugar acids and then funneling them into central metabolism.

The presence of these alternative routes in bacteria and archaea suggests that they may be ancient pathways that have been maintained in certain lineages. nih.gov The enzymes in these pathways, such as the novel dehydratases found in H. huttiense, are often distinct from those in classical pathways, pointing to a separate evolutionary origin or significant divergence. nih.gov By comparing the genetic organization, enzyme structures, and biochemical logic of phosphorylative versus non-phosphorylative pathways, researchers can reconstruct the evolutionary history of how organisms developed the ability to utilize the vast array of available carbohydrates. nih.govnih.gov This research illustrates that metabolic pathways are not static but are mosaics of enzymatic functions that have been mixed, matched, and modified over evolutionary time to suit different environmental niches and available substrates.

Q & A

Q. What enzymatic pathways involve Potassium D-arabinonate, and how are these pathways experimentally validated?

this compound is a substrate in microbial metabolic pathways, particularly in dehydratase-catalyzed reactions. For example, enzymes like D-arabinonate dehydratase (AraD) convert D-arabinonate into 2-keto-3-deoxy-D-arabinonate (KDA) via a dehydration reaction . Experimental validation involves:

- Activity assays : Testing enzyme specificity using semicarbazide assays to detect 2-keto acid products .

- Coupled assays : Combining AraD with downstream reductases (e.g., Ec.Mdh5Q) to verify product formation (e.g., OHB) .

- Substrate optimization : Adjusting substrate concentrations (e.g., 1–10 mM) and co-factors (e.g., NADPH) to maximize reaction efficiency .

Q. How can researchers synthesize and purify this compound for laboratory use?

Synthesis typically involves epimerization of D-glucose derivatives. For example:

- Oxidation : D-glucose is oxidized to calcium D-arabinonate, followed by acidification to yield free D-arabinonate .

- Purification : High-performance liquid chromatography (HPLC) separates D-arabinonate from epimeric byproducts (e.g., D-ribonate) .

- Crystallization : Benzaldehyde-mediated acetal formation isolates intermediates, with final tautomerization steps to stabilize the product .

Advanced Research Questions

Q. How do researchers resolve contradictions in substrate specificity data for D-arabinonate-metabolizing enzymes?

Discrepancies arise from enzyme homologs with divergent activities. For example:

- Comparative kinetics : Measure Km and kcat values for D-arabinonate against homologs (e.g., L-fuconate dehydratase FucD has a Km of 2.1 mM for D-arabinonate vs. 0.33 mM for L-fuconate) .

- Structural modeling : Use computational tools (e.g., docking simulations) to predict active-site interactions, as seen in studies of enolase superfamily enzymes .

- Inhibition studies : Test substrate analogs (e.g., D-altronate) to identify competitive inhibition patterns .

Q. What computational strategies predict the functional roles of uncharacterized D-arabinonate dehydratases?

Functionally uncharacterized enzymes can be analyzed via:

- Sequence alignment : Compare conserved motifs with known AraD enzymes (e.g., Aa.AraD and Hh.AraD share catalytic residues) .

- Substrate docking : Simulate D-arabinonate binding in homology models to infer reaction mechanisms .

- Phylogenetic clustering : Group enzymes by evolutionary relationships (e.g., bacterial AraD vs. fungal L-fuconate dehydratases) .

Q. How can researchers optimize experimental conditions for D-arabinonate dehydratase assays?

Key parameters include:

- Substrate concentration : Use 1–10 mM D-arabinonate, as higher concentrations may inhibit activity (e.g., L-fuconate dehydratase shows substrate inhibition >5 mM) .

- Temperature/pH : Standardize at 45°C and pH 7–8 for bacterial enzymes .

- Cofactor requirements : Include Mg²⁺ or Mn²⁺ for metal-dependent dehydratases .

Q. What methods validate the metabolic intermediates in D-arabinonate catabolism?

Techniques include:

- NMR spectroscopy : Assign peaks for intermediates like 2-dehydro-3-deoxy-D-arabinonate using ¹³C NMR (e.g., δ 181.05 ppm for D-arabinonate C1) .

- Enzyme-coupled assays : Link dehydratase activity to NADPH-dependent reductases, monitoring absorbance at 340 nm .

- Chromatography : Use HPLC or GC-MS to separate and quantify intermediates like 2-oxoglutarate .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting kinetic data for D-arabinonate-metabolizing enzymes?

Address contradictions via:

- Statistical rigor : Report mean ± SD for triplicate assays and use ANOVA to assess significance .

- Contextual factors : Compare experimental conditions (e.g., bacterial vs. fungal enzyme sources) .

- Meta-analysis : Aggregate data from structural databases (e.g., PDB) and kinetic repositories (e.g., BRENDA) .

Q. What criteria determine whether an enzyme is classified as a D-arabinonate dehydratase?

Classification requires:

- Catalytic activity : Demonstrate production of 2-dehydro-3-deoxy-D-arabinonate from D-arabinonate .

- Enzyme Commission (EC) number : Verify alignment with EC 4.2.1.5, which specifies the reaction stoichiometry .

- Substrate exclusion : Confirm inactivity toward analogs (e.g., L-galactonate in fungal FucD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.